

Application Note and Protocol: Scale-up Synthesis of 2-Bromo-4-isopropyl-cyclohexanone

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Compound of Interest

Compound Name: 2-Bromo-4-isopropyl-cyclohexanone

Cat. No.: B8514509

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Abstract

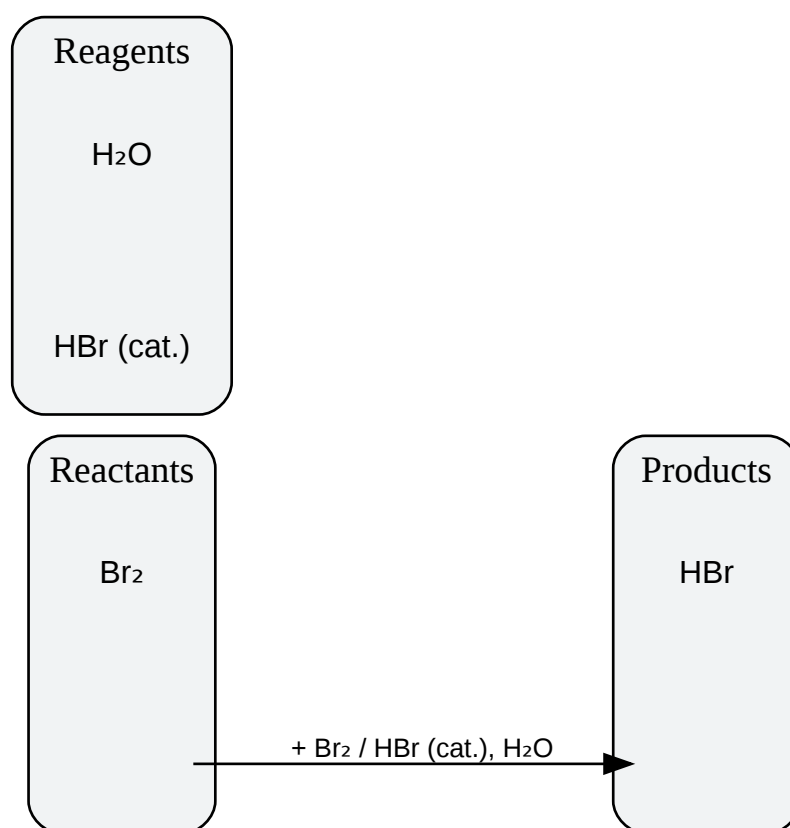
This document provides a detailed protocol for the scale-up synthesis of **2-Bromo-4-isopropyl-cyclohexanone**, a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The described method is an adaptation of established procedures for the α -bromination of cyclic ketones, focusing on scalability, safety, and environmental considerations. This protocol utilizes readily available reagents and provides a straightforward purification method.

Introduction

α -Haloketones are versatile building blocks in organic synthesis, serving as precursors for a wide range of molecular transformations. Specifically, **2-Bromo-4-isopropyl-cyclohexanone** is a valuable intermediate for the introduction of the 4-isopropyl-cyclohexanone moiety in the development of new chemical entities. The synthesis of this compound on a larger scale requires a robust and reproducible protocol that ensures high yield and purity while maintaining a strong safety profile. This application note details such a protocol, adapted from literature precedents for the bromination of substituted cyclohexanones.

Reaction Scheme

The synthesis proceeds via the acid-catalyzed α -bromination of 4-isopropyl-cyclohexanone.



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Caption: Reaction scheme for the synthesis of **2-Bromo-4-isopropyl-cyclohexanone**.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the α -bromination of substituted cyclohexanones based on literature data. These values can serve as

a benchmark for the scale-up synthesis of **2-Bromo-4-isopropyl-cyclohexanone**.

Parameter	Value	Reference
Reactant Scale	1.0 mol (4-isopropyl-cyclohexanone)	General Protocol
Equivalents of Bromine	1.05 - 1.1 eq.	[1]
Solvent	Water	[1]
Catalyst	Hydrobromic Acid (catalytic)	[2]
Reaction Temperature	20-30 °C	[2]
Reaction Time	2-4 hours	Estimated
Expected Yield	80-90%	[1]
Purity (after purification)	>95%	Estimated

Experimental Protocol

This protocol is designed for a 1.0 molar scale synthesis. Appropriate adjustments to equipment and reagent quantities will be necessary for different scales.

Materials and Equipment

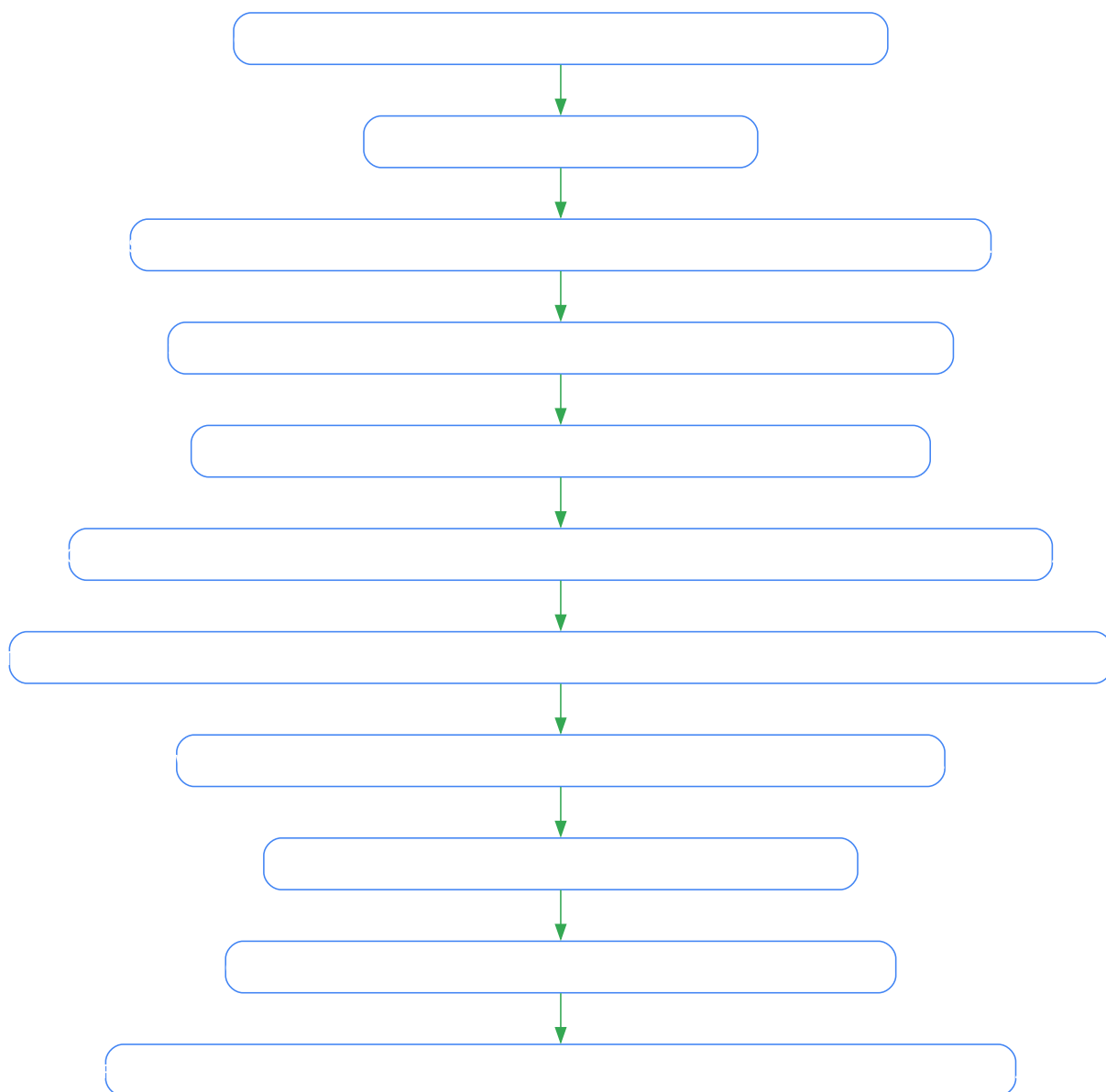
- 4-isopropyl-cyclohexanone (1.0 mol, 140.22 g)
- Bromine (1.05 mol, 167.8 g, 53.8 mL)
- Hydrobromic acid (48% aqueous solution, 0.05 mol, 5.7 mL)
- Water (deionized)
- Sodium thiosulfate solution (10% w/v)
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)

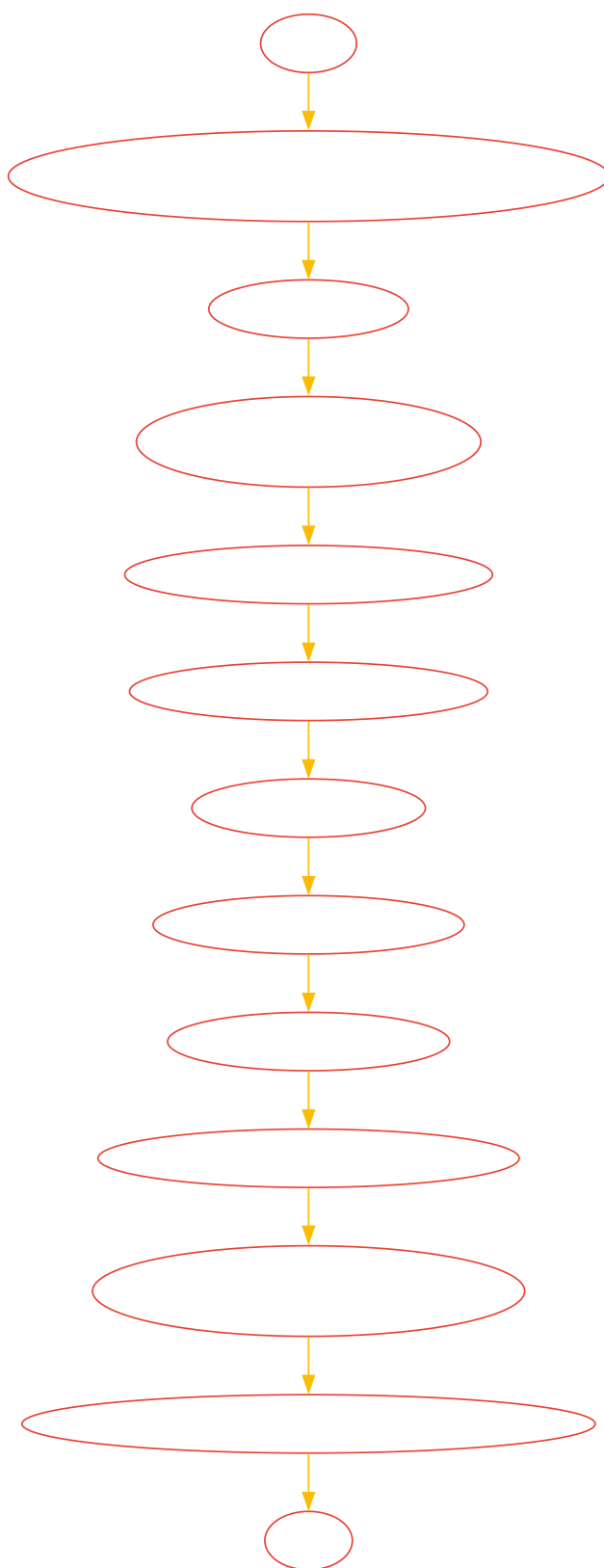
- Anhydrous magnesium sulfate
- 5 L three-necked round-bottom flask
- Mechanical stirrer
- Dropping funnel
- Thermometer
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Health and Safety Precautions

- Bromine is highly toxic, corrosive, and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood.^[3] Wear appropriate personal protective equipment (PPE), including a face shield, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.^[4]
- Have a solution of sodium thiosulfate readily available to neutralize any bromine spills.
- The reaction is exothermic and produces hydrogen bromide gas. Ensure adequate ventilation and temperature control.
- **2-Bromo-4-isopropyl-cyclohexanone** is a lachrymator and skin irritant. Avoid contact and inhalation.

Reaction Procedure





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